molecular formula C8H14O2S B078541 Ethylthioethyl methacrylate CAS No. 14216-25-2

Ethylthioethyl methacrylate

Cat. No.: B078541
CAS No.: 14216-25-2
M. Wt: 174.26 g/mol
InChI Key: VMKYTTSJFPJNOS-UHFFFAOYSA-N
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Description

Ethylthioethyl methacrylate is an organic compound with the molecular formula C8H14O2S It is a derivative of methacrylic acid and is characterized by the presence of an ethylthio group attached to the ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylthioethyl methacrylate typically involves the esterification of methacrylic acid with 2-(ethylthio)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethylthioethyl methacrylate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(Ethylthio)ethanol.

    Substitution: Corresponding amides or ethers.

Scientific Research Applications

Ethylthioethyl methacrylate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Materials Science: The compound is utilized in the development of advanced materials with specific functionalities.

    Biomedical Research: Due to its biocompatibility, it is explored for use in drug delivery systems and medical devices.

    Industrial Applications: It is employed in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Ethylthioethyl methacrylate involves its reactivity as an ester and the presence of the ethylthio group. The ester group can undergo hydrolysis to release methacrylic acid and 2-(ethylthio)ethanol. The ethylthio group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • Methacrylic acid, 2-(diethylamino)ethyl ester
  • Methacrylic acid, 2-(phenylthio)ethyl ester
  • Methacrylic acid, 2-(dimethylamino)ethyl ester

Uniqueness

Ethylthioethyl methacrylate is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other methacrylic acid derivatives. This uniqueness makes it valuable in applications requiring specific chemical functionalities and reactivity profiles.

Properties

IUPAC Name

2-ethylsulfanylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-4-11-6-5-10-8(9)7(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKYTTSJFPJNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065731
Record name 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester
Source EPA DSSTox
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Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14216-25-2
Record name 2-(Ethylthio)ethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14216-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylthioethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylthio)ethyl methacrylate
Source European Chemicals Agency (ECHA)
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